

An In-depth Technical Guide to Gly-PEG3-amine: Properties, Specifications, and Applications

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Compound of Interest

Compound Name: Gly-PEG3-amine

Cat. No.: B607670

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This technical guide provides a comprehensive overview of the chemical properties, specifications, and common applications of **Gly-PEG3-amine**, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and pharmacology who are interested in leveraging PEGylation technologies for the modification of proteins, peptides, and other biomolecules.

Introduction to Gly-PEG3-amine

Gly-PEG3-amine is a versatile linker molecule that incorporates a glycine residue and a triethylene glycol (PEG3) spacer, terminating in a primary amine.[1][2] This structure imparts several desirable characteristics, including enhanced hydrophilicity and biocompatibility, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).[3][4] The primary amine group provides a reactive handle for conjugation to various functional groups, including carboxylic acids and their activated esters, enabling the covalent attachment of payloads or other molecules to biological targets.[2] The PEG3 spacer offers a defined length, which aids in optimizing the distance between the conjugated molecules, potentially improving steric accessibility and overall efficacy.

Chemical Properties and Specifications

The fundamental chemical and physical properties of **Gly-PEG3-amine** are summarized in the tables below. These specifications are critical for designing and executing successful bioconjugation strategies.

General Specifications

Property	Value
Synonyms	Gly-PEG3-amine, TFA salt
CAS Number	2110448-97-8
Appearance	Solid

Chemical and Physical Data

Property	Value
Molecular Formula	C12H27N3O4
Molecular Weight	277.37 g/mol
Purity	≥95% - 98%
Solubility	Soluble in water and Acetonitrile (ACN)

Storage and Handling

Condition	Recommendation
Storage Temperature	-20°C
Shipping Condition	Ambient Temperature
Handling Precautions	Avoid inhalation and contact with eyes and skin. Use in a well-ventilated area.

Applications in Bioconjugation

The primary application of **Gly-PEG3-amine** is as a linker in bioconjugation, particularly in the construction of ADCs. In this context, the terminal amine of **Gly-PEG3-amine** can be reacted with a payload molecule, while the glycine's carboxylic acid can be activated for conjugation to an antibody. The hydrophilic PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

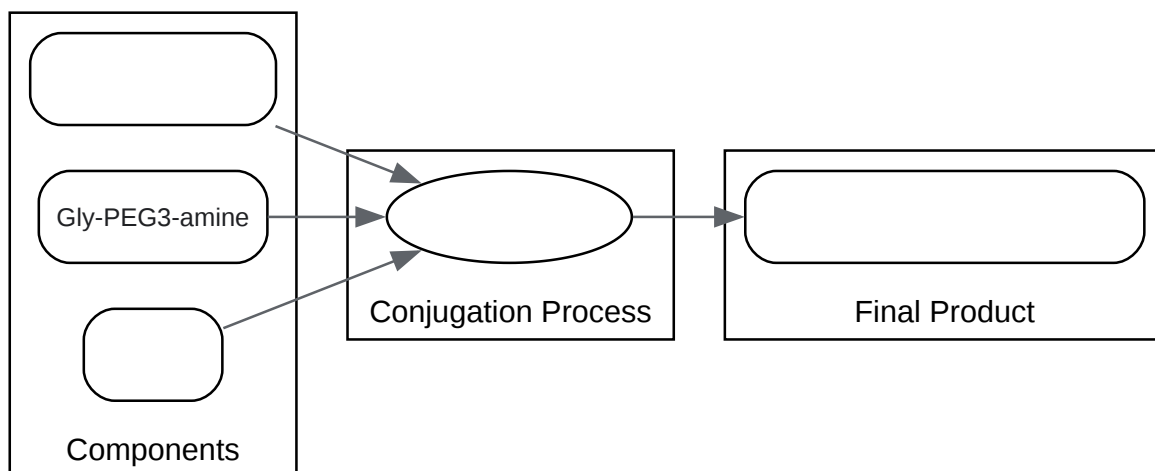


Figure 1: Role of Gly-PEG3-amine in ADC Construction

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Caption: Role of **Gly-PEG3-amine** in ADC Construction.

Experimental Protocols

The following is a representative protocol for the conjugation of a molecule with a carboxylic acid to the primary amine of **Gly-PEG3-amine**, followed by the activation of the glycine's carboxylic acid for subsequent reaction with a protein.

Amine-Reactive Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of a carboxylated molecule to **Gly-PEG3-amine**.

Materials:

- Molecule with a terminal carboxylic acid (Molecule-COOH)
- **Gly-PEG3-amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Reaction Buffer: 0.1 M MES, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification equipment (e.g., HPLC, column chromatography)

Procedure:

- Preparation of Reagents:
 - Dissolve Molecule-COOH in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
 - Dissolve **Gly-PEG3-amine** in Reaction Buffer to a final concentration of 50-100 mM.
 - Freshly prepare 100 mg/mL solutions of EDC and NHS in anhydrous DMF or DMSO.
- Activation of Carboxylic Acid:
 - To the Molecule-COOH solution, add a 10-fold molar excess of the EDC solution.
 - Immediately add a 20-fold molar excess of the NHS solution to the reaction mixture.
 - Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the **Gly-PEG3-amine** solution to the activated Molecule-COOH.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching of Reaction:
 - Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.

- Purification:
 - Purify the conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove excess reagents.
- Characterization:
 - Analyze the purified conjugate by mass spectrometry and NMR to confirm successful conjugation.

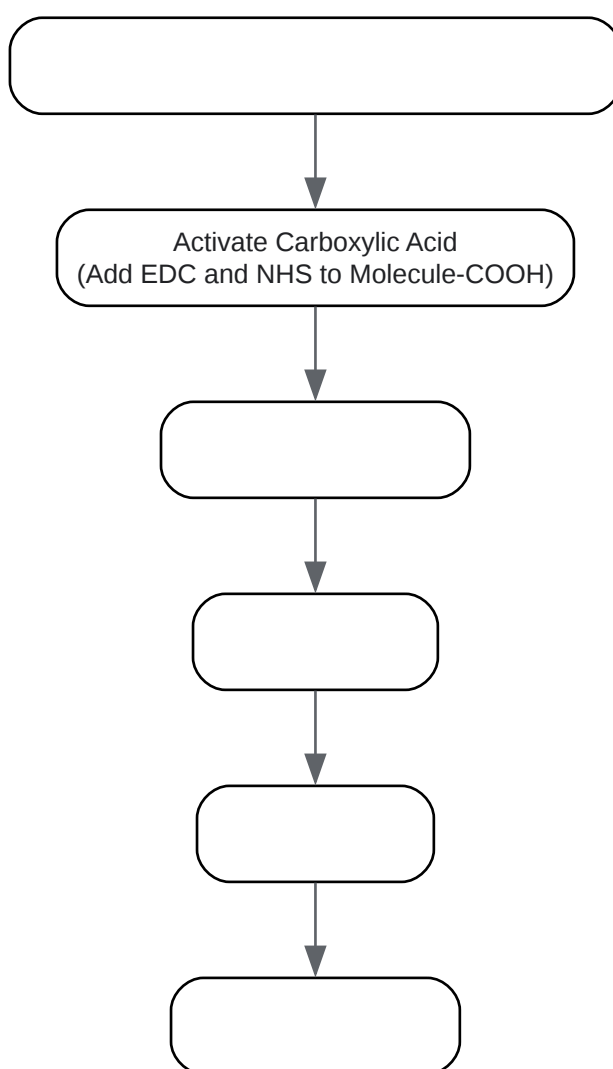


Figure 2: Workflow for Amine-Reactive Conjugation

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Caption: Workflow for Amine-Reactive Conjugation.

Stability and Reactivity

Gly-PEG3-amine is stable under recommended storage conditions. It is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. Under fire conditions, it may decompose and emit toxic fumes. The primary amine group is reactive towards electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes.

Advantages of PEGylation with Gly-PEG3-amine

The incorporation of the PEG3 spacer through **Gly-PEG3-amine** offers several advantages in drug development:

- **Enhanced Solubility:** The hydrophilic polyethylene glycol chain increases the aqueous solubility of hydrophobic molecules.
- **Improved Pharmacokinetics:** PEGylation can increase the in vivo half-life of a bioconjugate by reducing renal clearance and protecting against proteolytic degradation.
- **Reduced Immunogenicity:** The PEG chain can shield antigenic epitopes on a protein surface, potentially reducing its immunogenicity.
- **Precise Spacer Length:** The well-defined length of the PEG3 spacer allows for precise control over the distance between the conjugated molecules.

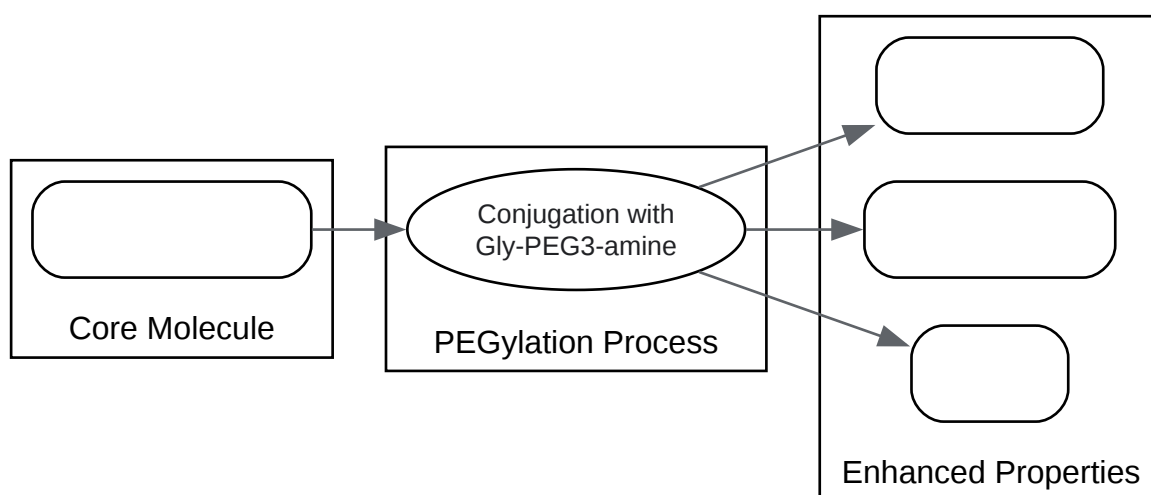


Figure 3: Benefits of PEGylation

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Caption: Benefits of PEGylation.

Conclusion

Gly-PEG3-amine is a valuable chemical tool for researchers and drug developers. Its well-defined structure, which includes a reactive primary amine and a hydrophilic PEG3 spacer, provides a reliable means to improve the properties of biomolecules and construct complex bioconjugates like ADCs. The information and protocols provided in this guide offer a foundation for the successful application of **Gly-PEG3-amine** in various research and development endeavors.

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